9-(4-tert-butylphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
9-(4-tert-butylphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that features a purine core substituted with tert-butylphenyl and methoxyphenyl groups
Properties
IUPAC Name |
9-(4-tert-butylphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-23(2,3)14-7-9-15(10-8-14)28-21-18(26-22(28)30)17(19(24)29)25-20(27-21)13-5-11-16(31-4)12-6-13/h5-12H,1-4H3,(H2,24,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQVKVYKHNVWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-tert-butylphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-tert-butylphenylamine and 4-methoxybenzaldehyde, which undergo condensation reactions to form intermediate compounds. These intermediates are then subjected to cyclization and amide formation reactions under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-(4-tert-butylphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds with different properties.
Scientific Research Applications
9-(4-tert-butylphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the context of its structural similarity to biologically active purines.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 9-(4-tert-butylphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 9-(4-tert-butylphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide stands out due to its unique purine core structure, which imparts distinct chemical and biological properties
Biological Activity
The compound 9-(4-tert-butylphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that allows for various interactions within biological systems. Its unique arrangement contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.39 g/mol |
| IUPAC Name | This compound |
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties , which can help mitigate oxidative stress in cells. This is particularly important in conditions related to inflammation and chronic diseases.
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer activity . It has been observed to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. Mechanistically, it appears to activate caspase pathways and downregulate anti-apoptotic proteins .
Enzyme Inhibition
The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been reported to inhibit xanthine oxidase (XOD), which is crucial in uric acid metabolism, thereby suggesting its utility in treating conditions like gout .
Study 1: Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects of the compound, researchers treated macrophages with lipopolysaccharide (LPS) to induce inflammation. The results showed that treatment with the compound significantly reduced levels of IL-1β and IL-6 compared to controls, indicating its potential as an anti-inflammatory agent .
Study 2: Anticancer Activity
A recent investigation evaluated the effects of the compound on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent decrease in cell viability and an increase in apoptosis markers, suggesting that the compound could be developed as a novel anticancer therapeutic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
